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Introduction to PI3Ky Structure and Relevance

The p110y catalytic subunit represents one of the four class I phosphoinositide 3-kinase (PI3K) isoforms
and serves as a critical therapeutic target in oncology and immunology. As a lipid kinase, PI3Ky
phosphorylates the 3-position hydroxyl group of phosphatidylinositol lipids in the plasma membrane,
generating second messengers that activate downstream signaling cascades including the AKT/mTOR
pathway. Unlike the ubiquitously expressed p110a and p110f isoforms, p110y exhibits restricted expression
primarily in hematopoietic cells, where it mediates signaling from G-protein coupled receptors (GPCRs) and
contributes to immune cell migration, activation, and tumor microenvironment modulation [1] [2]. The
structural characterization of p110y in complex with selective and non-selective inhibitors has provided
invaluable insights for rational drug design, with copanlisib representing a prominent pan-class I PI3K

inhibitor with distinctive binding properties.

The catalytic subunit p110y shares the conserved domain architecture of class I PI3Ks, consisting of an
adaptor-binding domain (ABD), Ras-binding domain (RBD), C2 domain, helical domain, and kinase domain
[3]. The kinase domain itself adopts a characteristic bilobal structure common to protein kinases, with the
N-lobe rich in B-strands and the C-lobe primarily a-helical, forming a deep cleft where ATP binding occurs

[4]. This ATP-binding pocket serves as the primary target for most small-molecule PI3K inhibitors, including
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copanlisib. Structural analyses reveal that the active site of p110y contains several distinctive features,
including a hydrophobic back pocket, a affinity pocket that accommodates inhibitor extensions, and a
selectivity pocket that varies among different PI3K isoforms [1]. Understanding these structural elements is

fundamental to appreciating the binding mode and inhibitory mechanism of copanlisib.

PI3Ky Structural Overview and Functional Domains

The domain organization of p110y follows the conserved architecture of class I PI3K catalytic subunits,
with each domain contributing to regulatory functions and catalytic activity. The N-terminal adaptor-
binding domain (ABD) facilitates interaction with regulatory subunits, though unlike class IA PI3Ks that
bind p85 subunits, p110y associates with either p101 or p84/p87 regulatory proteins [3]. The Ras-binding
domain (RBD) enables interaction with small GTPases of the Ras family, providing a mechanism for input
from growth factor signaling pathways. The C2 domain mediates membrane association through calcium-

independent phospholipid binding, while the helical domain serves as a structural scaffold [2] [3].

The kinase domain of p110y represents the catalytic core and shares the canonical fold of protein kinases,
despite phosphorylating lipid substrates rather than proteins. This domain contains the ATP-binding cleft
situated between the N-lobe and C-lobe, which accommodates both the adenosine moiety of ATP and the
lipid substrate presentation region. Critical catalytic residues include Lys833, which forms salt bridges with
the a- and [3-phosphates of ATP, and Asp964, which acts as the catalytic base in the phosphotransfer reaction
[4]. The activation loop near the C-lobe regulates access to the substrate binding site and undergoes
conformational changes during enzyme activation. Structural comparisons among PI3K isoforms reveal that
while the overall fold is highly conserved, subtle differences in the ATP-binding pocket and surrounding

regions confer isoform selectivity for small-molecule inhibitors [1].
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Domain architecture of p110y catalytic subunit highlighting functional regions.
Copanlisib’s Binding Mode to p110y

Molecular Interactions and Binding Features
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Copanlisib establishes critical hydrogen bonds with the hinge region of p110y through its imidazoline N1
atom, mimicking the adenine moiety of ATP [1]. This interaction represents a conserved feature among ATP-
competitive PI3K inhibitors. The C5 amide substituent of copanlisib extends into a deeper affinity pocket
within the kinase domain, forming additional hydrogen bonds with residues in this region that enhance
binding affinity [1]. Meanwhile, the C7 and C8 substituents project toward the solvent-exposed region at
the entrance of the binding pocket, influencing the physicochemical properties and pharmacokinetic profile

without significantly affecting potency [1].

The flat conformation adopted by copanlisib's 2,3-dihydroimidazo[1,2-c]quinazoline scaffold allows it to
occupy the adenine-binding pocket of p110y while maximizing surface contact with hydrophobic residues
lining the binding cleft [1]. This binding mode contrasts sharply with the propeller-shaped conformation of
isoform-selective inhibitors like idelalisib, which exploit a different orientation and induced-fit mechanism to
achieve selectivity [1]. Structural analyses based on X-ray crystallography (PDB entry 5G2N) reveal that
copanlisib makes contact with several key residues including Met804 and Trp812 in the ATP-binding
region, which correspond to Met752 and Trp760 in p11068 [1]. These interactions contribute to the distinctive
isoform selectivity profile of copanlisib, which shows preferential inhibition of p110a and p1108§ while

maintaining significant potency against p110y.

Structural Determinants of Selectivity

The binding specificity of copanlisib among class I PI3K isoforms stems from nuanced differences in the
ATP-binding pockets rather than exclusive interactions with unique residues. While copanlisib is classified
as a pan-class I inhibitor, it exhibits approximately tenfold preference for p110a and p1106 over p1108
and p110y [1] [5]. This selectivity pattern arises from structural variations in the affinity pocket that
accommodates the C5 amide moiety of copanlisib, with p110a and p1108 providing more favorable
interactions in this region. The solvent-front region near the entrance of the binding pocket, where the C7
and C8 substituents project, also contributes to differential affinity among isoforms due to variations in

surface residues and flexibility.

Comparative analyses of inhibitor-bound PI3K structures reveal that conformational mobility in a region
including residue Met752 (p110y numbering) plays a crucial role in determining inhibitor selectivity [1]. For
strictly isoform-selective inhibitors like idelalisib, this region undergoes induced fit to create a specialized

selectivity pocket that accommodates the quinazoline moiety [1]. In contrast, copanlisib as a multitargeted
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inhibitor engages a more conserved binding mode that does not require substantial conformational changes
in this region. This distinction explains why mutation of Met752 to isoleucine affects binding of isoform-

selective inhibitors but has minimal impact on copanlisib sensitivity [1].

Comparative Inhibition Profiles of PI3K Inhibitors

Quantitative Potency Assessment

The inhibitory potency of copanlisib against PI3K isoforms has been quantitatively assessed through
enzyme activity assays measuring half-maximal inhibitory concentration (IC50) values. These assays
typically employ purified recombinant PI3K isoforms and detect production of the lipid product PIP3 in the
presence of varying inhibitor concentrations [1]. Copanlisib demonstrates nanomolar potency against all
class I PI3K isoforms, with IC50 values of 0.5 nM for p110a, 3.7 nM for p110p, 6.4 nM for p110y, and 0.7
nM for p1108 [5]. This profile confirms its classification as a pan-class I PI3K inhibitor with particular

strength against the o and 6 isoforms.

When compared with other clinically developed PI3K inhibitors, copanlisib exhibits higher overall potency
against all four class I isoforms [1]. The distinctive isoform preference of copanlisib (p110a/6 > p110y/(3)
differentiates it from both &-selective inhibitors (idelalisib, duvelisib) and a-selective inhibitors (alpelisib)
[1]. Among pan-class I inhibitors, copanlisib shows superior activity against p110y compared to buparlisib
and pictilisib, which may have implications for its immunomodulatory effects in the tumor
microenvironment [1]. The table below provides a comprehensive comparison of inhibitory potencies for

major PI3K inhibitors in clinical development.

Table 1: Comparative Inhibitory Potency (IC50, nM) of PI3K Inhibitors Against Class I Isoforms

Inhibitor p110a p110B p110y p110d Selectivity Profile
Copanlisib 0.5 3.7 6.4 0.7 Pan-class |, a/d preference
Idelalisib 820 565 89 2.5 o-selective

Duvelisib 1602 851 27 2.9 oly-selective
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Inhibitor p110a p110pB p110y p1106 Selectivity Profile
Alpelisib 5 1200 2500 290 o-selective

Buparlisib 52 166 262 116 Pan-class |

Pictilisib 3 75 213 3 Pan-class |, a/d preference

Structural Basis for Differential Inhibition

The varied potency profiles observed among PI3K inhibitors stem from fundamental differences in their
binding modes and molecular interactions. As discussed previously, copanlisib adopts a flat conformation
within the ATP-binding pocket that enables broad interactions across class I isoforms [1]. In contrast,
idealisib and other 6-selective inhibitors assume a propeller-shaped conformation that exploits an induced-
fit selectivity pocket created by conformational changes in p1106 [1]. This structural distinction explains
why mutations in the flexible region (e.g., M7521I in p110y) dramatically reduce sensitivity to idealisib but

minimally affect copanlisib potency [1].

The selectivity pocket utilized by isoform-specific inhibitors arises from displacement of methionine and
tryptophan residues (Met804 and Trp812 in p110y; Met752 and Trp760 in p1108) that gate access to a deeper
hydrophobic region [1]. The chemical scaffolds of selective inhibitors typically feature bulky substituents
that sterically require this conformational change for productive binding, whereas the compact, flat structure
of copanlisib can be accommodated without major structural rearrangements [1]. This fundamental
difference in binding mechanism underlies the distinct selectivity patterns observed across the PI3K inhibitor
landscape and informs rational design strategies for next-generation inhibitors with optimized therapeutic

indices.

Experimental Structural Methods and Protocols

Crystallization and Structure Determination
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The structural characterization of copanlisib bound to PI3Ky has been achieved through X-ray
crystallography, with the atomic coordinates deposited in the Protein Data Bank under accession code 5G2N
[1]. The experimental workflow typically begins with overexpression of recombinant p110y (often as a
complex with regulatory subunits) in insect cell systems using baculovirus vectors, followed by multi-step
purification using affinity, ion-exchange, and size-exclusion chromatography [6]. The purified protein is
concentrated to 5-10 mg/mL and mixed with a molar excess of copanlisib before crystallization screening

using vapor diffusion methods.

Crystals of the p110y-copanlisib complex typically form in conditions containing PEG-based precipitants
and optimized buffers at pH 6.5-8.5 [1]. For data collection, crystals are cryoprotected and flash-cooled in
liquid nitrogen. X-ray diffraction data are collected at synchrotron sources, and the structure is solved by
molecular replacement using existing PI3K structures as search models [1]. Iterative cycles of model
building and refinement are performed using programs such as Coot and Phenix, with the copanlisib
molecule fit into well-defined electron density within the ATP-binding cleft [1]. The final refined structure
provides atomic-level detail of protein-inhibitor interactions, enabling analysis of binding motifs and

guidance for structure-based drug design.
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Experimental workflow for determining p110y-copanlisib crystal structure.

Biochemical Assays for Binding Assessment

Complementary to structural methods, biochemical assays provide quantitative assessment of copanlisib

binding and inhibition. The standard enzyme activity assay measures PI3K-mediated production of PIP3
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from PIP2 substrate in the presence of varying inhibitor concentrations [6]. Reactions typically contain 20
mM HEPES (pH 7.5), 5 mM MgCl2, lipid substrates (PI and ATP at specified concentrations), and purified
PI3K enzyme [6]. After 60-minute incubation at room temperature, reactions are stopped and PIP3
production is detected either through luminescence-based measurement of ATP consumption (Kinase-Glo

system) or through mobility-shift assays [6].

For IC50 determination, copanlisib is serially diluted in DMSO and tested across a concentration range
(typically 0.1 nM to 10 pM) with appropriate controls [6]. Dose-response curves are generated by plotting
inhibitor concentration against percentage enzyme activity, and IC50 values are calculated using nonlinear
regression in programs such as GraphPad Prism [6]. This biochemical characterization provides functional
validation of the inhibitory potency inferred from structural studies and enables direct comparison with other

PI3K inhibitors under standardized conditions.

Mutagenesis Studies for Binding Validation

Site-directed mutagenesis represents a powerful approach for validating proposed binding interactions and
identifying residues critical for inhibitor specificity. The isoform reciprocal mutagenesis technique involves
substituting non-conserved residues between p110 isoforms to determine their contribution to inhibitor
selectivity [6]. For example, mutation of serine 773 in p110a (corresponding to serine 806 in p110y) to
aspartate significantly reduces sensitivity to the a-selective inhibitor PIK-75 but has minimal effect on

copanlisib potency [6].

The experimental protocol involves generating mutant PI3K constructs using PCR-based mutagenesis,
followed by protein expression in Sf21 insect cells via baculovirus infection [6]. The mutant proteins are
purified using nickel-affinity chromatography (for His-tagged constructs) and characterized enzymatically to
ensure proper folding [6]. Comparison of IC50 values between wild-type and mutant enzymes reveals the
impact of specific residues on inhibitor binding, with fold-changes in potency indicating the relative
importance of each residue for inhibitor engagement [6]. These functional studies complement structural data

by quantitatively assessing the energetic contributions of specific protein-inhibitor interactions.

Conclusion and Research Implications
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The structural characterization of copanlisib bound to p110y has provided invaluable insights for targeted
drug design in the PI3K inhibitor field. The flat binding mode adopted by copanlisib's 2,3-
dihydroimidazo[1,2-c]quinazoline scaffold distinguishes it from the propeller-shaped conformation of
isoform-selective inhibitors and underlies its pan-class I inhibitory profile [1]. The critical hydrogen bonds
formed between the imidazoline N1 atom and the hinge region, combined with the extensive surface contacts
within the ATP-binding cleft, explain the nanomolar potency observed against all class I isoforms with

particular preference for p110a and p1106 [1] [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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